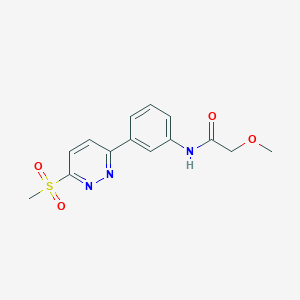

2-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-methoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c1-21-9-13(18)15-11-5-3-4-10(8-11)12-6-7-14(17-16-12)22(2,19)20/h3-8H,9H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDONJWSUYAQZIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=CC(=C1)C2=NN=C(C=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the pyridazinyl intermediate. This can be achieved through the reaction of a suitable precursor with hydrazine hydrate under reflux conditions.

Introduction of the Methylsulfonyl Group: The next step involves the introduction of the methylsulfonyl group. This can be done by reacting the pyridazinyl intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.

Coupling with the Phenyl Acetamide: The final step involves coupling the methylsulfonyl-pyridazinyl intermediate with 2-methoxyphenyl acetamide. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide has several scientific research applications:

Medicinal Chemistry: This compound can be used as a lead compound in the development of new drugs, particularly for its potential anti-inflammatory and anticancer properties.

Pharmaceuticals: It can be used in the formulation of pharmaceutical products due to its bioactive properties.

Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Biological Research: It can be used as a tool compound to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of specific enzymes involved in inflammatory or cancer pathways.

Modulating Receptors: Interacting with cell surface receptors to modulate signaling pathways.

Altering Gene Expression: Affecting the expression of genes involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Research Findings and Hypotheses

Synergistic Effects (CB-839 Case Study)

CB-839’s combination with 2-PMPA demonstrated enhanced suppression of ovarian cancer tumor growth compared to monotherapy (). This suggests that combining the target compound with other glutamine pathway inhibitors (e.g., 2-PMPA) could yield similar synergies, contingent on its mechanism of action .

Metabolic and Pharmacokinetic Considerations

- Methylsulfonyl vs. Sulfonyl Groups : The methylsulfonyl group in the target compound may confer higher aqueous solubility compared to the sulfonyl-substituted benzimidazole (3y) but lower than CB-839’s trifluoromethoxy group, which balances lipophilicity and stability .

- Benzothiazole Derivatives : The trifluoromethyl group in compounds likely enhances metabolic resistance, a feature absent in the target compound .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide to ensure high yield and purity?

- Methodology : Multi-step synthesis requires precise control of reaction parameters:

- Temperature : Maintain 40–60°C during coupling reactions to prevent side-product formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

- Catalysts : Use Pd-based catalysts for Suzuki-Miyaura coupling of pyridazine and phenyl groups .

- Purification : Employ column chromatography and recrystallization to isolate the final product with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Analytical workflow :

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyridazine ring and methylsulfonyl group .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% required for biological assays) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 416.1234) .

Q. What are the common biological targets hypothesized for this compound based on its structural features?

- Targets :

- Kinases : The methylsulfonyl group may interact with ATP-binding pockets (e.g., MAPK or PI3K pathways) .

- Inflammatory mediators : Thiazole and pyridazine moieties are linked to COX-2 inhibition .

- Apoptosis regulators : Acetamide derivatives show pro-apoptotic activity in cancer cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

- Strategies :

- Dose-response validation : Replicate assays (e.g., IC₅₀ measurements) under standardized conditions (pH, serum concentration) .

- Off-target profiling : Use kinase inhibitor panels or proteome-wide affinity chromatography to identify nonspecific interactions .

- Metabolic stability testing : Assess liver microsome degradation to rule out metabolite interference .

Q. What computational approaches are recommended for predicting the binding affinity and selectivity of this compound towards potential enzyme targets?

- Methods :

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., PDB ID: 1ATP) .

- MD simulations : GROMACS for 100-ns trajectories to evaluate binding stability under physiological conditions .

- QSAR modeling : Train models using pyridazine-containing analogs to predict IC₅₀ values against cancer targets .

Q. What strategies are employed to investigate the structure-activity relationships (SAR) of analogs of this compound?

- SAR workflow :

- Core modifications : Synthesize analogs with substituted pyridazines (e.g., 6-cyano or 6-amino) to assess kinase inhibition .

- Functional group swaps : Replace methoxy with trifluoromethyl to study lipophilicity effects on cellular uptake .

- Pharmacophore mapping : Use MOE or Discovery Studio to identify critical hydrogen-bonding motifs .

Data Contradiction Analysis

- Example : Discrepancies in reported IC₅₀ values for PI3K inhibition (2 μM vs. 8 μM) may arise from:

- Assay variability : Differences in ATP concentration (10 μM vs. 100 μM) .

- Cell line heterogeneity : Use of HeLa vs. MCF-7 cells with varying PI3K isoform expression .

Key Structural and Reaction Data

| Reaction Type | Conditions | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | 60°C, DMF, Pd(PPh₃)₄ | Boronic acid, K₂CO₃ | 75–85% | |

| Sulfonylation | RT, CH₂Cl₂, Et₃N | Methylsulfonyl chloride | 90% | |

| Acetamide formation | Reflux, THF, EDC/HOBt | Methoxyacetic acid | 65–70% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.